Although the synthesis of 2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid is not explicitly described in the provided papers, several papers detail the synthesis of related 2-(3,4-dimethoxyphenyl)ethylamine derivatives. These syntheses typically involve the following steps []:
Modification of the acyl group: Further modifications can be introduced to the acyl group to explore structure-activity relationships. For instance, replacing the phenylamino group with a carbamoyl group at different positions [].
Alkylation: Introducing alkyl groups on specific nitrogen atoms, such as the nitrogen of a benzamide group, to further modify the structure and potentially enhance activity [].
Mechanism of Action
Anti-ulcer activity: Studies on similar compounds suggest that their anti-ulcer activity might be linked to their ability to reduce gastric motility and secretion [, ]. This effect could be mediated by various mechanisms, such as influencing neurotransmitter activity or interacting with specific receptors involved in gastric function.
Interaction with ion channels: Some derivatives, like KT-362, have been shown to act as intracellular calcium antagonists, affecting contractile responses in vascular smooth muscle []. This suggests potential interactions with calcium channels, which are involved in various physiological processes.
Compound Description: DQ-2511 is a potent anti-ulcer drug. It demonstrated significant anti-ulcer activity in preventing water-immersion stress-induced gastric ulceration in rats when administered intraperitoneally. [] DQ-2511 also exhibited a dose-dependent decrease in gastric motility in dogs at intravenous doses of 5-50 mg/kg. [] Additionally, it reduced gastric emptying rates and gastric secretion in rats when administered orally and intraperitoneally, respectively. []
Relevance: DQ-2511 shares a core structure with 2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid, featuring the 3,4-dimethoxyphenyl)ethylamine moiety. Both compounds belong to the class of 2-(3,4-dimethoxyphenyl)ethylamine derivatives. Notably, DQ-2511 demonstrates the potential of this chemical class in developing anti-ulcer medications. []
Relevance: This compound, like 2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid, incorporates the 2-(3,4-dimethoxyphenyl)ethylamine unit within its structure. This structural similarity highlights the importance of this specific moiety for potential anti-ulcer activity within this class of compounds. []
Compound Description: KT-362 acts as a new intracellular calcium antagonist, effectively inhibiting contractile responses induced by norepinephrine and methoxamine in rabbit aorta. [] It also demonstrates partial inhibition of calcium-induced contractions in potassium-depolarized aorta pre-equilibrated in a calcium-free medium. [] Furthermore, KT-362 effectively inhibits residual responses to various agonists, including norepinephrine, methoxamine, and caffeine, in calcium-free mediums. []
Relevance: This compound exhibits a structural resemblance to 2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid, particularly through the presence of the 2-(3,4-dimethoxyphenyl)ethyl]amino group. This shared structural feature suggests a potential link between these compounds in terms of their pharmacological properties, specifically related to calcium antagonism and vasorelaxation. []
Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing weak π-π interactions between the two benzene rings within its structure. [] The crystal structure further shows the formation of a two-dimensional network through O–H⋯O and O–H⋯(O,O) hydrogen bonds involving a water molecule. []
Relevance: Similar to 2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid, this compound incorporates the 2-(3,4-dimethoxyphenyl)ethyl group as a key structural component. While its biological activity is not mentioned in the provided abstract, its structural similarity suggests potential for shared pharmacological properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.